Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate

Description

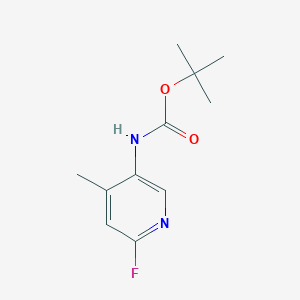

Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate is a carbamate-protected pyridine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to the nitrogen of a pyridine ring substituted with fluorine at the 6-position and a methyl group at the 4-position. The Boc group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways, particularly in pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and influences electronic properties, while the methyl group contributes to lipophilicity and steric effects.

Properties

Molecular Formula |

C11H15FN2O2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

tert-butyl N-(6-fluoro-4-methylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H15FN2O2/c1-7-5-9(12)13-6-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

InChI Key |

BTQZHUZEYBQAGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate typically involves the reaction of 6-fluoro-4-methylpyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and carbamate groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity

- Fluorine Position : The 6-fluoro substituent in the target compound may reduce electron density at the pyridine nitrogen compared to the 3-fluoro isomer in , altering its interaction with biological targets or metal catalysts.

- Methyl vs. Methoxy : The 4-methyl group in the target compound increases lipophilicity relative to the 5,6-dimethoxy derivative in , which could influence membrane permeability in drug candidates.

- Halogenated Derivatives : Bromine and chlorine in enhance electrophilicity, making such compounds suitable for Suzuki-Miyaura couplings, whereas fluorine in the target compound is more inert but improves metabolic stability .

Synthetic Utility

- The Boc group in all listed compounds facilitates amine protection during multi-step syntheses. For example, and describe carbamates as intermediates in the synthesis of complex heterocycles, suggesting analogous roles for the target compound in coupling or deprotection steps .

Physicochemical Properties Molecular Weight and Solubility: The target compound (MW ~226) is smaller and likely more lipophilic than the dimethoxy derivative (MW 280.32), which may favor blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

Tert-butyl (6-fluoro-4-methylpyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16FN2O2

- Molecular Weight : 226.25 g/mol

- Functional Groups : The compound features a tert-butyl group, a fluorine atom, and a methyl group attached to a pyridine ring, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of the fluorine atom and the tert-butyl group enhances its binding affinity, facilitating:

- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their functions.

- Receptor Modulation : It may act as a ligand for various receptors, influencing physiological processes.

Biological Activities

Research has indicated several potential therapeutic properties of this compound:

- Anti-inflammatory Activity : Studies suggest that the compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that it may have anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis.

- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in pathways relevant to disease processes.

Research Findings and Case Studies

A review of existing literature provides insights into the biological activity of this compound:

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : As a building block for synthesizing more complex organic molecules, it holds promise for developing new pharmaceuticals.

- Agrochemicals : The compound's unique properties may also find applications in agrochemical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.